molecular formula C15H19NO3 B1392681 4-(1-Propionylpiperidin-4-yl)benzoic acid CAS No. 1243106-26-4

4-(1-Propionylpiperidin-4-yl)benzoic acid

Cat. No. B1392681
M. Wt: 261.32 g/mol
InChI Key: TWQNLBFRQAKZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Propionylpiperidin-4-yl)benzoic acid, also known as 4-PPP, is a psychoactive substance that belongs to the piperidine class of compounds. It has a molecular formula of C15H19NO3 and a molecular weight of 261.32 g/mol .


Molecular Structure Analysis

The molecular structure of 4-(1-Propionylpiperidin-4-yl)benzoic acid consists of a piperidine ring attached to a benzoic acid group via a propionyl linker . The piperidine ring is a common structural motif in many natural products and pharmaceuticals.

Scientific Research Applications

Synthesis and Properties

  • Synthesis of Efficient Inhibitors : 4-(1-Propionylpiperidin-4-yl)benzoic acid derivatives are used in the synthesis of ureas, serving as inhibitors of epoxide hydrolase sEH. These ureas are characterized by reduced melting points, increased solubility in water, and notable inhibitory activity (Butov, Burmistrov, & Danilov, 2017).

Photophysical Studies

  • Luminescent Lanthanide Complexes : Derivatives of 4-(1-Propionylpiperidin-4-yl)benzoic acid are used in the synthesis of luminescent lanthanide complexes. These complexes demonstrate sensitized emission based on a charge-transfer process, which is pivotal in photophysical applications (Kim, Baek, & Kim, 2006).

Chemical Biology and Drug Development

  • Novel Fluorescence Probes Development : Compounds related to 4-(1-Propionylpiperidin-4-yl)benzoic acid are utilized in developing fluorescence probes to detect reactive oxygen species. These probes have applications in biological and chemical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Electrochemical Applications

  • Electrocatalytic Activity : Derivatives of 4-(1-Propionylpiperidin-4-yl)benzoic acid are investigated for their electrocatalytic activity. These studies focus on the oxidation processes and the creation of effective electrocatalysts (Lu, Ma, Yi, Shen, Zhong, Ma, & li, 2014).

Antiviral Research

Solar Energy

  • Dye-Sensitized Solar Cells : Compounds derived from 4-(1-Propionylpiperidin-4-yl)benzoic acid are used in the development of dye-sensitized solar cells. These studies focus on improving energy conversion efficiency and cell stability (Yang, Yao, Liu, Wang, & Wang, 2016).

Crystallography

  • Crystal Structure Determination : The compound 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid, related to 4-(1-Propionylpiperidin-4-yl)benzoic acid, has been analyzed using NMR powder crystallography. This approach is significant in the field of crystallography and drug molecule analysis (Baias, Dumez, Svensson, Schantz, Day, & Emsley, 2013).

Cancer Metabolism

properties

IUPAC Name

4-(1-propanoylpiperidin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-14(17)16-9-7-12(8-10-16)11-3-5-13(6-4-11)15(18)19/h3-6,12H,2,7-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQNLBFRQAKZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Propionylpiperidin-4-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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